molecular formula C18H19N3O4 B2885328 N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1219906-53-2

N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2885328
CAS No.: 1219906-53-2
M. Wt: 341.367
InChI Key: MQBCMFMODIROLZ-UHFFFAOYSA-N
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Description

N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic molecule known for its potential therapeutic properties and application in various scientific fields. This compound is structured to include multiple functional groups that interact with biological systems in unique ways, making it a subject of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves a multi-step process. Initially, the isoquinoline moiety is synthesized through the Bischler-Napieralski reaction, where a beta-phenylethylamine derivative reacts with a dehydrating agent to form 3,4-dihydroisoquinoline. This intermediate undergoes methoxylation to introduce the methoxy group. Concurrently, the pyridine-3-carboxamide scaffold is constructed via condensation reactions involving nicotinic acid derivatives. The final step involves coupling these two primary intermediates using peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions to form the target compound.

Industrial Production Methods: : In an industrial setting, the production of this compound is scaled up through optimized synthetic pathways, often involving continuous flow chemistry to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, reducing the risk of by-product formation.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized under controlled conditions to form quinone derivatives.

  • Reduction: : Selective reduction of the keto group leads to the corresponding alcohol.

  • Substitution: : Nucleophilic substitutions occur at the methoxy and amide groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Alkyl halides or acyl halides in the presence of base catalysts.

Major Products

  • Oxidation: : Quinone derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Alkylated or acylated derivatives.

Scientific Research Applications

N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential interactions with various biological macromolecules, including proteins and nucleic acids.

  • Medicine: : Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with neurotransmitter systems.

  • Industry: : Employed in the development of novel materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets at the molecular level. Its amide and isoquinoline moieties enable binding to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or acting as an allosteric modulator, thereby altering the enzyme's configuration and function. Additionally, it can interact with receptors in the central nervous system, influencing neurotransmission pathways.

Comparison with Similar Compounds

Compared to other similar compounds, N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups that confer specific binding affinities and reactivity.

Similar Compounds

  • 6-methoxy-3,4-dihydroisoquinoline derivatives: : These compounds share the isoquinoline core but lack the pyridine carboxamide linkage.

  • Nicotinic acid derivatives: : These molecules contain the pyridine scaffold but do not possess the methoxy and isoquinoline components.

  • Isoquinoline carboxamides: : Featuring the isoquinoline amide group but differing in the positioning and type of substituents.

The combination of these functional groups in the title compound enables unique biological and chemical properties, setting it apart from its analogs.

Properties

IUPAC Name

N-[2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-15-4-2-14-11-21(7-6-12(14)8-15)17(23)10-20-18(24)13-3-5-16(22)19-9-13/h2-5,8-9H,6-7,10-11H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBCMFMODIROLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)C(=O)CNC(=O)C3=CNC(=O)C=C3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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